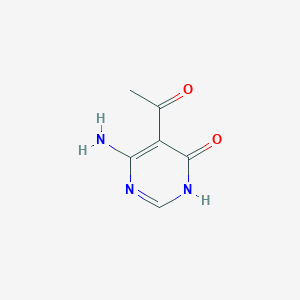

1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone is a heterocyclic compound that contains a pyrimidine ring substituted with an amino group at the 4-position, a hydroxyl group at the 6-position, and an ethanone group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone can be synthesized through various methods. One common approach involves the condensation of 4-amino-6-hydroxypyrimidine with acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of 1-(4-Amino-6-oxopyrimidin-5-yl)ethanone.

Reduction: Formation of 1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanol.

Substitution: Formation of various substituted pyrimidine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Wirkmechanismus

The mechanism of action of 1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl and amino groups can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(4-Amino-2-hydroxypyrimidin-5-yl)ethanone

- 1-(4-Amino-6-methylpyrimidin-5-yl)ethanone

- 1-(4-Amino-6-chloropyrimidin-5-yl)ethanone

Uniqueness

1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone is unique due to the presence of both an amino and a hydroxyl group on the pyrimidine ring, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Biologische Aktivität

1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone, a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound is a structural analog of various nucleosides and has been investigated for its role in inhibiting specific enzymatic pathways crucial for cell proliferation and viral replication.

The molecular formula of this compound is C6H8N4O, with a molecular weight of 168.16 g/mol. Its structure includes an amino group and a hydroxyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C6H8N4O |

| Molecular Weight | 168.16 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to inhibit enzymes involved in nucleotide synthesis. Specifically, it targets the enzyme glycinamide ribonucleotide formyltransferase (GARFTase), which plays a critical role in the de novo synthesis of purines. By inhibiting this enzyme, the compound effectively disrupts the proliferation of cancer cells and may also impact viral replication processes.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including KB (human cervical carcinoma) and IGROV1 (ovarian carcinoma) cells. The compound's efficacy was assessed through colony formation assays, where it achieved over 99% inhibition at concentrations as low as 1 nM .

Antiviral Activity

In addition to its antitumor effects, this compound has been evaluated for its antiviral properties. Preliminary studies suggest that it may inhibit the replication of certain viruses by targeting viral polymerases or other essential enzymes involved in the viral life cycle. Such activity could position it as a candidate for further development in antiviral therapies .

Case Study 1: Antitumor Efficacy

A study conducted on SCID mice bearing KB tumors demonstrated that treatment with this compound resulted in significant tumor regression. The compound was administered at varying doses, leading to complete remission in several cases. The mechanism was linked to selective transport via folate receptors, enhancing cellular uptake and subsequent inhibition of tumor growth .

Case Study 2: Viral Inhibition

In another investigation focusing on influenza virus, compounds structurally related to this compound were found to exhibit promising antiviral activity against low micromolar concentrations. These findings suggest that modifications to the pyrimidine structure can enhance bioactivity against viral targets .

Eigenschaften

Molekularformel |

C6H7N3O2 |

|---|---|

Molekulargewicht |

153.14 g/mol |

IUPAC-Name |

5-acetyl-4-amino-1H-pyrimidin-6-one |

InChI |

InChI=1S/C6H7N3O2/c1-3(10)4-5(7)8-2-9-6(4)11/h2H,1H3,(H3,7,8,9,11) |

InChI-Schlüssel |

DNSRHYIDYPDGNW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=C(N=CNC1=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.